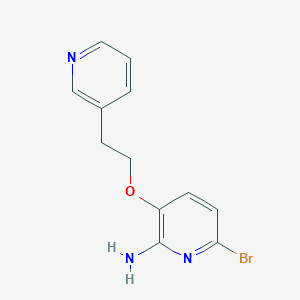
6-Bromo-3-(2-(pyridin-3-yl)ethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(2-(pyridin-3-yl)ethoxy)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and an ethoxy group attached to the 3rd position of the pyridine ring, which is further connected to another pyridine ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-(pyridin-3-yl)ethoxy)pyridin-2-amine typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 2-(pyridin-3-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-(pyridin-3-yl)ethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
6-Bromo-3-(2-(pyridin-3-yl)ethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-(pyridin-3-yl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 6-Bromo-3-(2-(pyridin-3-yl)ethoxy)pyridin-2-amine.
2-Bromo-6-formylpyridine: Another pyridine derivative with similar structural features.
Imidazole Containing Compounds: These compounds share some chemical properties and biological activities with this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
CAS No. |
1956356-38-9 |
|---|---|
Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
6-bromo-3-(2-pyridin-3-ylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C12H12BrN3O/c13-11-4-3-10(12(14)16-11)17-7-5-9-2-1-6-15-8-9/h1-4,6,8H,5,7H2,(H2,14,16) |
InChI Key |
UZYOXOUJYYGOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCOC2=C(N=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


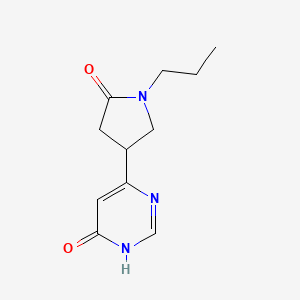
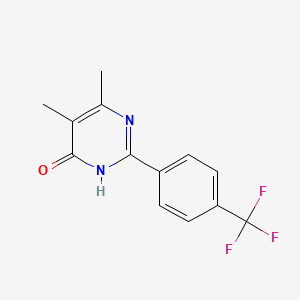
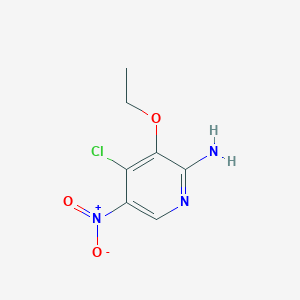
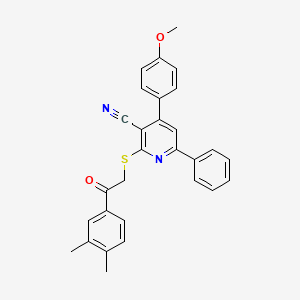

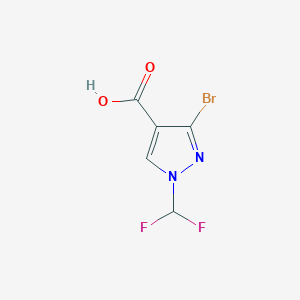
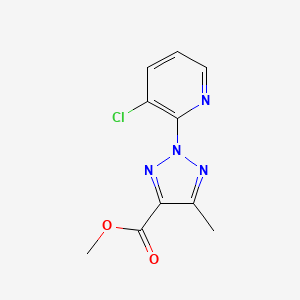

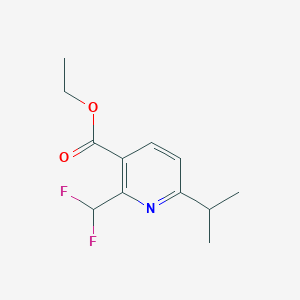
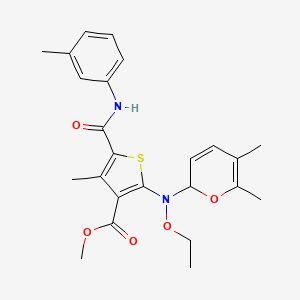

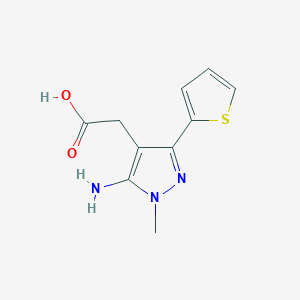
![(2-(4-Fluorophenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11776287.png)

